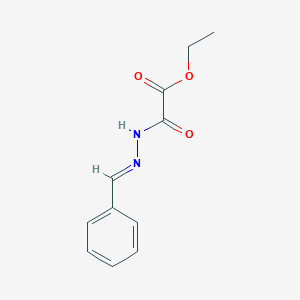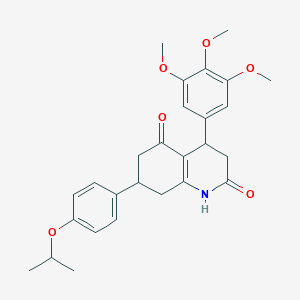![molecular formula C16H22N6 B5560806 5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)
5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidine ring, and an imidazo[4,5-c]pyridine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
1. Therapeutic Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold, to which the chemical is closely related, shows a broad range of applications in medicinal chemistry. These applications include roles as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors. This diverse therapeutic potential is due to its structural versatility and bioactive properties (Deep et al., 2016).
2. Antimicrobial and Antibacterial Properties
Compounds synthesized from imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, similar to the chemical , have demonstrated effective antimicrobial activities. This includes inhibition of growth in various Gram-positive and Gram-negative bacteria strains, including Staphylococcus aureus. The nature of the substituents on these compounds plays a significant role in determining their antimicrobial efficacy (Al‐Tel & Al‐Qawasmeh, 2010).
3. Potential in Anticancer Research
Imidazo[4,5-c]pyridine derivatives have been studied for their potential as anticancer agents. Their analogs, such as 1,2-dihydropyrido[3,4-b]pyrazines, are known as mitotic inhibitors with significant antitumor activity. However, the target compounds based on the imidazo[4,5-c]pyridine ring system exhibited less activity compared to their analogs, indicating a need for further optimization and investigation in this area (Temple et al., 1987).
4. Use in Synthesizing Anticonvulsant Agents
New series of imidazo[1,2-a]pyridines have been designed and synthesized for use as anticonvulsant agents. Compounds with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring, which is structurally similar to the chemical , showed potent anticonvulsant activity without toxicity. This indicates a promising direction for developing new anticonvulsant therapies (Ulloora et al., 2013).
5. Exploration in Anticoagulant Activity
Derivatives of imidazo[4,5-c]pyridine have been explored for their potential anticoagulant properties. A series of such derivatives were synthesized and tested for their anticoagulant abilities, revealing significant effects in some cases. This suggests a potential application in the development of new anticoagulant drugs (Yang et al., 2015).
6. Insecticidal Applications
Some heterocyclic compounds incorporating the imidazo[1,2-a]pyridine scaffold have shown promising insecticidal properties. These compounds were synthesized and tested against certain pests, such as the cotton leafworm, Spodoptera littoralis. This indicates the potential of these compounds in agricultural applications (Fadda et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-2-12-9-15(20-16(19-12)21-6-3-4-7-21)22-8-5-13-14(10-22)18-11-17-13/h9,11H,2-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJBKRRLFITYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CCC4=C(C3)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)
![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)
![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)
![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)
![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)
![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

phosphinic acid](/img/structure/B5560808.png)